molecular formula C21H16ClFN4O3 B2693651 [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1223813-30-6

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2693651
CAS No.: 1223813-30-6
M. Wt: 426.83
InChI Key: JQRPAEHPSMKUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group and a methyl ester linkage to a 1,2,3-triazole ring bearing a 4-fluorophenyl substituent.

Properties

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3/c1-12-19(25-26-27(12)17-8-6-16(23)7-9-17)21(28)29-11-18-13(2)30-20(24-18)14-4-3-5-15(22)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRPAEHPSMKUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular structure of the compound is characterized by the presence of an oxazole and a triazole ring, which are known to contribute to various biological activities. The molecular formula is C24H23ClN2O4C_{24}H_{23}ClN_2O_4 with a molecular weight of approximately 438.903 g/mol. Key properties include:

PropertyValue
Molecular FormulaC24H23ClN2O4
Molecular Weight438.903 g/mol
LogP (Partition Coefficient)4.0811
Polar Surface Area67.662 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Anticancer Properties

Recent studies indicate that compounds containing oxazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. Specific studies reported IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, suggesting its potential as an anticancer agent .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic mechanism was confirmed by increased expression levels of pro-apoptotic proteins such as p53 in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of the compound is significantly influenced by its structural components. The presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl rings enhances its activity. A comparative analysis indicated that modifications to the oxazole and triazole rings can lead to variations in potency against different cancer cell lines .

Case Studies

  • Study on MCF-7 Cell Line : In a controlled experiment, the compound was tested on MCF-7 cells, revealing an IC50 value of approximately 15.63 µM. This activity was slightly lower than that of Tamoxifen, a well-known breast cancer treatment .
  • HDAC Inhibition : Another study focused on histone deacetylase (HDAC) inhibition, where derivatives similar to the compound exhibited significant HDAC inhibitory activity with IC50 values as low as 20 nM. This suggests potential applications in epigenetic cancer therapies .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related triazole compounds, suggesting that [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may exhibit similar effects. The presence of halogen substituents (chlorine and fluorine) is often associated with enhanced biological activity due to increased lipophilicity and improved interaction with microbial membranes .

Therapeutic Potential

The compound's structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications. Studies have suggested its use in developing treatments for infections caused by resistant microbial strains. Additionally, the unique combination of oxazole and triazole rings may provide avenues for novel drug discovery in oncology and infectious disease .

Material Science Applications

The compound's structural characteristics also lend themselves to applications in material science. Its ability to form stable complexes with metals makes it suitable for use in catalysis and as a precursor for advanced materials such as polymers or nanocomposites .

Case Study 1: Antimicrobial Efficacy

A study conducted on related triazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications in the molecular structure could enhance efficacy against resistant strains .

Case Study 2: Synthesis of Fluorescent Materials

Research has explored the use of similar compounds in synthesizing fluorescent materials through photocyclization reactions. These materials have potential applications in sensors and imaging technologies due to their luminescent properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we compare it with two isostructural thiazole derivatives (compounds 4 and 5) from the evidence, which share key features like halogen substituents and fused heterocyclic systems.

Structural Similarities and Differences
Parameter Target Compound Compound 4 Compound 5
Core Heterocycle 1,3-Oxazole and 1,2,3-triazole Thiazole and 4,5-dihydropyrazole Thiazole and 4,5-dihydropyrazole
Halogen Substituents 3-Chlorophenyl (oxazole), 4-Fluorophenyl (triazole) 4-Chlorophenyl (thiazole), 4-Fluorophenyl (pyrazole and triazole) 4-Fluorophenyl (thiazole and pyrazole), Br substituent (not explicitly stated)
Molecular Planarity Likely planar except for perpendicular fluorophenyl group (inferred) Planar except for one fluorophenyl group oriented perpendicular to the main plane Identical to 4 due to isostructurality
Crystal System Not reported Triclinic, space group P̄1 Triclinic, space group P̄1
Asymmetric Unit Not reported Two independent molecules with similar conformations Two independent molecules with similar conformations

Key Observations :

  • Halogen Effects: The target compound’s 3-chlorophenyl and 4-fluorophenyl groups mirror the halogenated aryl systems in 4 and 5. Isostructurality in 4 and 5 suggests that halogen substitution (Cl vs. Br) minimally impacts crystal packing in these systems, though minor adjustments are required .
Implications for Bioactivity

While the target compound’s bioactivity is unexplored in the evidence, 4 and analogs demonstrate antimicrobial properties . Structural similarity principles suggest that the target compound’s halogenated aromatic systems and heterocycles may confer similar activity, though the oxazole-triazole scaffold could modulate target binding compared to thiazole-pyrazole systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate?

  • Methodology : The synthesis involves two key intermediates: the oxazole and triazole moieties.

  • Oxazole preparation : React 3-chlorophenylacetic acid derivatives with methyl groups under cyclodehydration conditions (e.g., using POCl₃ or anhydrous AlCl₃ as catalysts) to form the 1,3-oxazole ring .
  • Triazole synthesis : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core, substituting the 4-fluorophenyl group at the N1 position .
  • Coupling : Link the oxazole and triazole intermediates via esterification or alkylation under mild conditions (e.g., DCC/DMAP in dry dichloromethane) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, MS) validate the compound’s structure?

  • NMR analysis :

  • ¹H NMR : Identify the methyl groups on the oxazole (δ ~2.4 ppm) and triazole (δ ~2.1 ppm), and aromatic protons from chlorophenyl (δ ~7.3–7.5 ppm) and fluorophenyl (δ ~7.0–7.2 ppm) .
  • ¹³C NMR : Confirm ester carbonyl signals (δ ~165–170 ppm) and heterocyclic carbons (δ ~140–160 ppm) .
    • Mass spectrometry : Use high-resolution ESI-MS to detect the molecular ion peak ([M+H]⁺) and fragment ions (e.g., loss of the oxazole-methyl group) .

Q. What computational tools predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry using Gaussian 16 with B3LYP/6-31G(d) basis sets to evaluate electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to prioritize experimental assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data .
  • Refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, F) and validating hydrogen bonding networks .
  • Validation : Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and PLATON to detect twinning or disorder .

Q. How do substituent variations (e.g., Cl vs. F) impact biological activity?

  • SAR studies :

  • Replace 3-chlorophenyl with 4-fluorophenyl in the oxazole moiety and compare antimicrobial activity (MIC assays against S. aureus). Fluorine’s electronegativity may enhance membrane permeability .
  • Substitute the triazole’s methyl group with bulkier alkyl chains to assess steric effects on enzyme inhibition (e.g., COX-2) .
    • Data interpretation : Use ANOVA to statistically analyze dose-response curves and identify significant activity differences (p < 0.05) .

Q. What strategies address conflicting solubility and bioavailability data in preclinical studies?

  • Solubility enhancement :

  • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Perform pH-dependent solubility assays (pH 1.2–7.4) to simulate gastrointestinal conditions .
    • Bioavailability optimization : Conduct parallel artificial membrane permeability assays (PAMPA) to correlate logP values with absorption rates .

Q. How can reaction conditions be optimized to reduce byproducts during scale-up?

  • DoE approach : Apply a Box-Behnken design to test variables: temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent polarity (toluene vs. DMF). Response surfaces identify optimal yield-purity tradeoffs .
  • Green chemistry : Replace traditional solvents with bio-based alternatives (e.g., 2-MeTHF) and monitor reaction progress via inline FTIR to minimize waste .

Data Analysis and Experimental Design

Q. How should researchers resolve discrepancies in crystallographic vs. spectroscopic data?

  • Case example : If NMR suggests a planar triazole ring but X-ray shows slight puckering, re-examine crystal packing effects (e.g., π-π stacking distortions) using Mercury software .
  • Validation : Compare experimental IR stretching frequencies (C=O ~1740 cm⁻¹) with DFT-computed values to confirm conformational stability .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

  • Non-linear regression : Fit IC₅₀ values using GraphPad Prism’s four-parameter logistic model (Hill equation) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points (e.g., due to compound degradation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.